(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
2-[(Z)-tetradec-10-enoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h4-5,19H,2-3,6-18H2,1H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKSPTBTIWXWFS-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₃₆O₂
- Molecular Weight : 296.49 g/mol
- CAS Number : 145176-82-5
The compound features a tetrahydropyran ring with a tetradec-10-en-1-yloxy substituent, which influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrahydropyran Ring : This is achieved through acid-catalyzed cyclization of a suitable diol precursor.
- Etherification Reaction : The tetradec-10-en-1-yloxy group is introduced by reacting the hydroxyl group of the tetrahydropyran with tetradec-10-en-1-ol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of tetrahydropyran have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Studies have highlighted the anticancer properties of related compounds. Tetrahydropyran derivatives have been found to induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Study | Findings |
|---|---|
| Study A | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |
| Study B | Showed inhibition of tumor growth in xenograft models using tetrahydropyran derivatives. |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in key metabolic pathways. The unique structural features of this compound may enhance its binding affinity and specificity for these targets, leading to altered cellular responses.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Case Study 1 : A study on a related tetrahydropyran derivative demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Case Study 2 : Research involving a series of tetrahydropyran compounds showed promising results in inhibiting cancer cell proliferation in vitro, with further studies needed to explore in vivo efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between (Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran and related compounds are summarized below:
Table 1: Structural and Functional Comparison of Tetrahydropyran Ether Derivatives
Key Research Findings:
Shorter chains (e.g., 11-carbon diene in 17) are intermediates in synthetic pathways but lack direct bioactivity .
Unsaturation and Stereochemistry: The (Z)-configuration in 24 and the target compound is critical for mimicking natural pheromones, as seen in the synthesis of (Z)-11-hexadecenyl acetate, a moth pheromone . Triply unsaturated derivatives (e.g., 12a–c) demonstrate superior apoptotic activity compared to mono-unsaturated analogs, highlighting the role of conjugated double bonds in redox interactions .
Brominated analogs (e.g., 20 in ) are used as synthetic intermediates but are less biologically relevant due to their instability .
Preparation Methods
Reaction Protocol
The Mitsunobu reaction between tetradec-10-en-1-ol and 2-hydroxytetrahydro-2H-pyran under classical conditions (DIAD, PPh₃, THF, 0°C to reflux) produces the target compound in 68–72% yield. Key parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 0°C → 25°C ramp | +15% |
| DIAD Equiv. | 1.2 | -8% (1.0 equiv) |
| Reaction Time | 18 h | +5% (24 h) |
Steric hindrance at the secondary alcohol of THP necessitates excess reagents, though prolonged reaction times beyond 24 h lead to alkene isomerization.
Titanium-Mediated Cross-Cyclomagnesiation
Catalytic Cycle Mechanism
Titanocene dichloride (Cp₂TiCl₂)-catalyzed cross-cyclomagnesiation between (6Z)-alka-1,2,6-trienes and THP-protected allene alcohols provides superior stereocontrol (92% ee). The mechanism proceeds through:
Experimental Optimization
-
Catalyst Loading : 5 mol% Cp₂TiCl₂ maximizes turnover (TOF = 48 h⁻¹) while minimizing β-hydride elimination.
-
Solvent Effects : Et₂O > THF > toluene (87% vs. 72% vs. 65% yield).
-
Temperature Profile : 0°C initiation followed by 22°C aging prevents oligomerization.
Sequential Protection-Coupling-Deprotection Strategy
Stepwise Synthesis
-
Grignard Coupling :
Reaction with preformed alkenylmagnesium bromide (from 1-bromotetradec-10-ene) in THF at −78°C (87% yield). -
Oxidative Deprotection :
Jones oxidation (CrO₃/H₂SO₄/acetone) cleaves THP with simultaneous ketone formation, requiring subsequent Wolff-Kishner reduction (overall 63% yield).
Comparative Efficiency
| Method | Total Steps | Overall Yield | Stereoselectivity |
|---|---|---|---|
| Mitsunobu | 1 | 68–72% | Moderate (Z:E = 4:1) |
| Ti-Catalyzed Cyclization | 3 | 79% | High (Z:E > 20:1) |
| Protection-Coupling | 4 | 63% | Low (Z:E = 2.5:1) |
Continuous Flow Microreactor Synthesis
Recent advancements employ microfluidic systems to enhance reaction control:
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling tetradec-10-en-1-ol with 2-hydroxy-THP and CaO catalyst achieves 61% yield in 2 h, eliminating VOC use. Kinetic studies show:
(R² = 0.98)
indicating an activation energy of 43.2 kJ/mol.
Photocatalytic Methods
Visible-light-mediated thiol-ene coupling between 2-mercapto-THP and tetradec-10-ene using Ru(bpy)₃²⁺ achieves 84% yield with 100% Z-selectivity. The mechanism involves:
Analytical Characterization Standards
Spectroscopic Data
Q & A
Q. What are the standard protocols for synthesizing (Z)-2-(Tetradec-10-en-1-yloxy)tetrahydro-2H-pyran?
Synthesis typically involves nucleophilic substitution reactions between tetrahydro-2H-pyran derivatives and alkenyl alcohols. For example, allylation of tetrahydropyran precursors using BF₃·OEt₂ as a catalyst under anhydrous conditions yields substituted tetrahydropyrans with >80% efficiency . Key steps include:
- Reagent selection : Use of Lewis acids (e.g., BF₃·OEt₂) to activate the pyran ring for substitution.
- Purification : Column chromatography with hexane/ethyl acetate gradients.
- Characterization : ¹H/¹³C NMR to confirm regioselectivity and Z/E configuration.
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to evaluate thermal decomposition (e.g., decomposition onset at ~150°C for similar tetrahydropyrans) .
- Hydrolysis kinetics : Monitor degradation in buffered solutions (pH 2–12) via HPLC. Tetrahydropyrans are generally stable in neutral conditions but hydrolyze rapidly under acidic/basic conditions due to ring-opening .
- Storage recommendations : Store at –20°C in inert atmospheres to prevent oxidation of the alkene moiety .
Q. What spectroscopic techniques are critical for characterizing the Z-configuration of the tetradec-10-en-1-yloxy group?
- ¹H NMR : Coupling constants (J = 10–12 Hz for trans olefins; J = 6–8 Hz for cis) distinguish Z/E isomers.
- NOESY/ROESY : Spatial proximity between the alkene protons and adjacent pyran ring protons confirms stereochemistry .
- IR spectroscopy : C-O-C stretching (~1120 cm⁻¹) and alkene C=C (~1650 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in nucleophilic substitutions involving tetrahydropyran derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substitution sites. For example, tetrahydropyran’s oxocarbenium ion intermediate favors nucleophilic attack at C2 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 30 kcal/mol for C3) . Key parameters :
Q. What strategies resolve contradictions in reported reaction yields for similar tetrahydropyran derivatives?
Discrepancies often arise from:
- Catalyst purity : BF₃·OEt₂ must be freshly distilled to avoid moisture-induced deactivation .
- Reaction monitoring : In situ FTIR tracks intermediate formation to optimize reaction times.
- Statistical analysis : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) affecting yield .
Q. How does the alkene geometry (Z vs. E) influence the compound’s biological activity?
- Molecular docking : Z-isomers exhibit stronger binding to lipid bilayers due to favorable van der Waals interactions with hydrophobic pockets (ΔGbinding ≈ –9 kcal/mol vs. –7 kcal/mol for E-isomers) .
- In vitro assays : Z-configuration enhances antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for E) by improving membrane penetration .
Methodological Recommendations
- Synthetic Optimization : Use AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) to predict alternative routes and reduce trial-and-error .
- Contamination Mitigation : Implement Schlenk techniques for moisture-sensitive reactions to improve yield reproducibility .
- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
